molecular formula C17H21NO3 B1361860 (2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine CAS No. 355816-85-2

(2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine

Cat. No.: B1361860
CAS No.: 355816-85-2
M. Wt: 287.35 g/mol
InChI Key: PRKZXYUGWVSZGE-UHFFFAOYSA-N
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Description

(2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine is an organic compound that belongs to the class of benzylamines. This compound features two benzyl groups, each substituted with methoxy groups at specific positions. The presence of methoxy groups can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl chloride and 3-methoxybenzylamine.

    Nucleophilic Substitution Reaction: The 2,4-dimethoxybenzyl chloride undergoes a nucleophilic substitution reaction with 3-methoxybenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The methoxy groups on the benzyl rings can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitric acid, sulfuric acid, elevated temperatures.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers, where its specific chemical properties are advantageous.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine depends on its interaction with molecular targets. The methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting or activating specific pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine
  • (3,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine
  • (2,4-Dimethoxy-benzyl)-(2-methoxy-benzyl)-amine

Comparison:

    Structural Differences: The position of the methoxy groups on the benzyl rings can significantly affect the compound’s reactivity and properties.

    Reactivity: Compounds with different methoxy group positions may exhibit varying reactivity in chemical reactions, influencing their suitability for specific applications.

    Uniqueness: (2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine’s specific arrangement of methoxy groups provides unique chemical properties that can be advantageous in certain research and industrial applications.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-15-6-4-5-13(9-15)11-18-12-14-7-8-16(20-2)10-17(14)21-3/h4-10,18H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKZXYUGWVSZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353358
Record name (2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-85-2
Record name (2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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